Cas no 2103032-50-2 ((3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid)

(3R)-3-amino-3-{bicyclo[3.1.0]hexan-3-yl}propanoic acid is a chiral bicyclic β-amino acid derivative featuring a constrained bicyclo[3.1.0]hexane scaffold. Its rigid structure enhances stereochemical stability, making it valuable in medicinal chemistry for designing conformationally restricted peptides and bioactive compounds. The bicyclic framework imparts unique spatial orientation, potentially improving binding affinity and metabolic stability in drug candidates. The presence of both amino and carboxylic acid functional groups allows for versatile incorporation into peptidomimetics or as a building block in asymmetric synthesis. This compound is particularly useful in exploring structure-activity relationships due to its defined three-dimensional geometry. Its synthetic utility extends to applications in foldamer design and enzyme inhibition studies.
(3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid structure
2103032-50-2 structure
Product Name:(3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid
CAS No:2103032-50-2
MF:C9H15NO2
MW:169.220902681351
CID:5799836
PubChem ID:165508578
Update Time:2025-05-23

(3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid
    • (3R)-3-amino-3-{bicyclo[3.1.0]hexan-3-yl}propanoic acid
    • 2103032-50-2
    • EN300-1283984
    • Inchi: 1S/C9H15NO2/c10-8(4-9(11)12)7-2-5-1-6(5)3-7/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7?,8-/m1/s1
    • InChI Key: DSUVZJHWNAROIS-ZKBGSAEASA-N
    • SMILES: OC(C[C@H](C1CC2CC2C1)N)=O

Computed Properties

  • Exact Mass: 169.110278721g/mol
  • Monoisotopic Mass: 169.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.9
  • Topological Polar Surface Area: 63.3Ų

(3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid Pricemore >>

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Additional information on (3R)-3-amino-3-{bicyclo3.1.0hexan-3-yl}propanoic acid

(3R)-3-Amino-3-{Bicyclo[3.1.0]Hexan-3-Yl}Propanoic Acid: A Comprehensive Overview

The compound with CAS No 2103032-50-2, known as (3R)-3-amino-3-{bicyclo[3.1.0]hexan-3-yl}propanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development. In this article, we will delve into the structural properties, synthesis methods, pharmacological activities, and recent advancements associated with this compound.

Chemical Structure and Properties

The core structure of (3R)-3-amino-3-{bicyclo[3.1.0]hexan-3-yl}propanoic acid consists of a bicyclo[3.1.0]hexane ring system fused with an amino acid moiety. The bicyclic framework provides the molecule with rigidity and stereochemical complexity, which are crucial for its interactions with biological targets. The stereochemistry at the chiral center (denoted by the (R) configuration) plays a pivotal role in determining the molecule's pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of such bicyclic structures in mimicking natural products and enhancing drug-like properties such as bioavailability and target selectivity. For instance, researchers have reported that the bicyclo[3.1.0]hexane moiety can act as a scaffold for designing peptide mimetics, which are increasingly being explored for their potential in treating various diseases.

Synthesis and Structural Modifications

The synthesis of (3R)-amino-bicyclohexane-propanoic acid involves a multi-step process that typically begins with the preparation of the bicyclic framework followed by functionalization to introduce the amino acid group. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center, ensuring high enantiomeric purity—a critical factor for pharmaceutical applications.

Moreover, chemists have explored various strategies to modify the side chains and functional groups of this compound to optimize its pharmacological profile. For example, substituting the amino group with other functionalities has been shown to modulate the molecule's solubility and metabolic stability, which are key determinants of its therapeutic potential.

Pharmacological Activities and Applications

(R)-Amino-bicyclohexane-propanoic acid has demonstrated promising biological activities across multiple therapeutic areas. Early studies focused on its potential as a ligand for G protein-coupled receptors (GPCRs), where it exhibited high affinity and selectivity for certain subtypes. This property makes it a valuable tool for studying receptor signaling pathways and developing novel therapeutics.

In recent years, there has been growing interest in exploring this compound's role in neurodegenerative diseases such as Alzheimer's disease (AD). Preclinical studies have shown that it can modulate key pathological processes associated with AD, including amyloid-beta aggregation and tau hyperphosphorylation. These findings underscore its potential as a lead compound for drug discovery efforts targeting neurodegenerative disorders.

Additionally, (R)-amino-bicyclohexane-propanoic acid has been investigated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory conditions such as arthritis and cardiovascular diseases.

Recent Research Highlights

The past few years have witnessed significant progress in understanding the mechanistic basis of (R)-amino-bicyclohexane-propanoic acid's biological activities. Advanced computational techniques, including molecular docking and dynamics simulations, have provided insights into how this compound interacts with its target proteins at the atomic level.

Furthermore, researchers have employed metabolomics approaches to study the compound's pharmacokinetics in vivo, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for guiding preclinical development and ensuring that the compound meets regulatory requirements for clinical testing.

Another exciting development is the use of (R)-amino-bicyclohexane-propanoic acid as a building block for constructing larger molecular frameworks with enhanced functionality. For example, chemists have successfully incorporated this moiety into macrocyclic structures that exhibit potent antimicrobial activity against drug-resistant pathogens.

Conclusion

In summary, (R)-amino-bicyclohexane-propanoic acid, with CAS No 2103032-50-2, is a versatile compound that continues to captivate researchers across diverse disciplines due to its unique structural features and broad biological activities. As our understanding of this molecule deepens through cutting-edge research methodologies, it holds immense promise for advancing drug discovery efforts in areas such as neurodegenerative diseases, inflammation, and infectious diseases.

The ongoing exploration of this compound's potential underscores the importance of interdisciplinary collaboration in driving innovation within the chemical sciences. By leveraging modern analytical tools and synthetic strategies, scientists are paving the way for novel therapeutic interventions that could significantly improve human health outcomes in the coming years.

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